molecular formula C20H21N5O2S B2931417 1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide CAS No. 1219903-42-0

1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

Cat. No. B2931417
CAS RN: 1219903-42-0
M. Wt: 395.48
InChI Key: HLHFRZQBGAUBKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H21N5O2S and its molecular weight is 395.48. The purity is usually 95%.
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Scientific Research Applications

Thiazole-Aminopiperidine Hybrid Analogues as Mycobacterium Tuberculosis GyrB Inhibitors

A study designed and synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates to evaluate their effectiveness as Mycobacterium tuberculosis GyrB ATPase inhibitors. Among twenty-four compounds, one particularly showed promising activity, highlighting the potential of these analogs in developing new antituberculosis agents (V. U. Jeankumar et al., 2013).

Structure-Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists

Research on biarylpyrazole derivatives, including compounds structurally related to the query compound, explored their function as antagonists to the cannabinoid receptor (CB1). This study provided insights into the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity, offering a pathway for developing pharmacological probes or therapeutic agents to manage the effects of cannabinoids (R. Lan et al., 1999).

Aurora Kinase Inhibitor for Cancer Treatment

An invention related to Aurora kinase inhibitors for treating cancer was reported, showcasing the therapeutic applications of compounds with structural features similar to the query chemical. This research emphasizes the potential of such compounds in oncological pharmacotherapy (ロバート ヘンリー,ジェームズ, 2006).

Synthesis and Antimicrobial Activity of Thiazolo[3, 2]pyridines

A study focused on the condensation of specific components to create novel thiazolo[3, 2]pyridine derivatives, including compounds with pyrazolyl moieties, and evaluated their antimicrobial activities. This research signifies the importance of such compounds in developing new antimicrobial agents (T. I. El-Emary et al., 2005).

properties

IUPAC Name

1-(2-methyl-5-phenylpyrazole-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c1-24-17(13-16(23-24)14-5-3-2-4-6-14)19(27)25-10-7-15(8-11-25)18(26)22-20-21-9-12-28-20/h2-6,9,12-13,15H,7-8,10-11H2,1H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHFRZQBGAUBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(CC3)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.